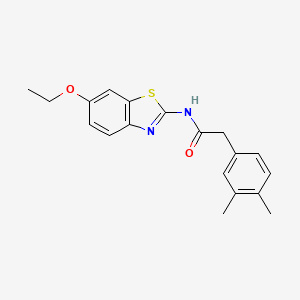
2-(3,4-dimethylphenyl)-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,4-dimethylphenyl)-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C19H20N2O2S and its molecular weight is 340.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
2-(3,4-dimethylphenyl)-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide is a synthetic compound with potential biological activities. This article reviews its biological properties, including antimicrobial and neuroprotective effects, based on various studies and research findings.
- Molecular Formula : C19H20N2O2S
- Molecular Weight : 340.44 g/mol
- CAS Number : 921787-51-1
Antimicrobial Activity
Recent studies have demonstrated the antimicrobial potential of benzothiazole derivatives, including this compound. The compound was evaluated against various bacterial and fungal strains.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| BTC-j | S. aureus | 12.5 μg/mL |
| BTC-j | B. subtilis | 6.25 μg/mL |
| BTC-j | E. coli | 3.125 μg/mL |
| BTC-j | P. aeruginosa | 6.25 μg/mL |
The compound BTC-j exhibited significant antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa .
Neuroprotective Effects
The neuroprotective properties of benzothiazole derivatives have been explored in the context of oxidative stress and neuroinflammation. A study indicated that compounds similar to this compound could ameliorate ethanol-induced neurodegeneration.
The mechanism involves:
- Reduction of oxidative stress markers.
- Inhibition of pro-inflammatory cytokines such as TNF-α and COX-2.
- Enhancement of antioxidant enzyme activity.
Table 2: Neuroprotective Effects of Benzothiazole Derivatives
| Compound Name | Model Used | Effect Observed |
|---|---|---|
| Compound A | Ethanol-induced rats | Reduced oxidative stress |
| Compound B | In vitro neuronal cells | Decreased TNF-α levels |
These findings suggest that the compound may serve as a potential therapeutic agent for neurodegenerative disorders by targeting multiple pathways involved in neuronal protection .
Propiedades
IUPAC Name |
2-(3,4-dimethylphenyl)-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2S/c1-4-23-15-7-8-16-17(11-15)24-19(20-16)21-18(22)10-14-6-5-12(2)13(3)9-14/h5-9,11H,4,10H2,1-3H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAMNFIYTSDDIDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)CC3=CC(=C(C=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














